An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid-d5
An In-depth Technical Guide to 3-Methylflavone-8-carboxylic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylflavone-8-carboxylic acid-d5 (MFCA-d5) is the deuterated analog of 3-Methylflavone-8-carboxylic acid (MFCA), the principal active metabolite of Flavoxate hydrochloride. Flavoxate is a drug used to treat urinary bladder spasms. The incorporation of five deuterium (B1214612) atoms on the phenyl ring provides a stable, heavy-isotope labeled version of the molecule, making it an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard in pharmacokinetic and bioequivalence studies of Flavoxate, ensuring accurate quantification of the active metabolite in biological matrices. This guide provides a comprehensive overview of its properties, a plausible synthesis route, a detailed analytical protocol for its use, and visual representations of its structure and experimental application.
Data Presentation
The following table summarizes the key quantitative data for 3-Methylflavone-8-carboxylic Acid-d5.
| Property | Value |
| Chemical Name | 3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid |
| Synonyms | 3-Methylflavone-8-carboxylic Acid D5; 3-Methyl-4-oxo-2-(phenyl-d5)-4H-1-benzopyran-8-carboxylic Acid; 8-Carboxy-3-methylflavone-d5 |
| Molecular Formula | C₁₇H₇D₅O₄ |
| Molecular Weight | 285.31 g/mol |
| CAS Number | 1189883-79-1 |
| Unlabelled CAS Number | 3468-01-7 |
| Appearance | White solid |
| Purity | >95% |
| Solubility | Soluble in DMSO (Slightly), Methanol (Slightly) |
| Storage | 2-8°C |
Experimental Protocols
Proposed Synthesis of 3-Methylflavone-8-carboxylic Acid-d5
Objective: To synthesize 3-Methylflavone-8-carboxylic Acid-d5 from commercially available starting materials.
Materials:
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Methyl salicylate (B1505791)
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Deuterated benzaldehyde (B42025) (Benzaldehyde-d5)
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Propionyl chloride
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Aluminum chloride
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Pyridine
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Hydrochloric acid
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Sodium hydroxide (B78521)
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Palladium on carbon (Pd/C)
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Deuterium gas (D₂) (as an alternative deuteration strategy)
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Appropriate solvents (e.g., nitrobenzene, ethanol, methanol, ethyl acetate)
Methodology:
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Acylation of Methyl Salicylate: Methyl salicylate is first acylated with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the propionyl group.
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Chalcone (B49325) Formation: The resulting acylated methyl salicylate is then condensed with benzaldehyde-d5 in the presence of a base (like sodium hydroxide in ethanol) to form a deuterated chalcone intermediate.
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Cyclization to Flavone (B191248): The chalcone is subsequently cyclized to the flavone ring system. This can be achieved through various methods, including heating in the presence of a catalyst like iodine or selenium dioxide.
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Hydrolysis: The methyl ester of the flavone is hydrolyzed to the carboxylic acid using a base like sodium hydroxide, followed by acidification with hydrochloric acid.
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Purification: The final product, 3-Methylflavone-8-carboxylic Acid-d5, is purified using techniques such as recrystallization or column chromatography.
Alternative Deuteration Strategy:
An alternative to using a deuterated starting material is to perform a deuterium exchange reaction on the final unlabeled compound or an intermediate. This can be achieved using a deuterium source like D₂ gas in the presence of a catalyst such as Palladium on carbon.
Analytical Method for the Quantification of 3-Methylflavone-8-carboxylic Acid in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for the analysis of Flavoxate and its metabolites. 3-Methylflavone-8-carboxylic Acid-d5 serves as the internal standard.
Objective: To accurately quantify the concentration of 3-Methylflavone-8-carboxylic Acid in human plasma samples.
Materials and Reagents:
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Human plasma (with anticoagulant)
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3-Methylflavone-8-carboxylic Acid reference standard
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3-Methylflavone-8-carboxylic Acid-d5 (internal standard)
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Acetonitrile (B52724) (HPLC grade)
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Methanol (HPLC grade)
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Formic acid
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Water (deionized, 18 MΩ·cm)
Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system
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Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
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Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Procedure:
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Sample Preparation (Protein Precipitation):
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To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (3-Methylflavone-8-carboxylic Acid-d5 in methanol).
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Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
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Vortex the mixture for 1 minute.
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Centrifuge at 14,000 rpm for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis:
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HPLC Conditions:
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
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Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Column Temperature: 40°C
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MS/MS Conditions (illustrative transitions, would require optimization):
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transition for MFCA: m/z 281.1 → 237.1
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MRM Transition for MFCA-d5: m/z 286.1 → 242.1
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Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
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Quantification:
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Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Mandatory Visualizations
Caption: Plausible synthesis workflow for 3-Methylflavone-8-carboxylic Acid-d5.
Caption: Experimental workflow for a pharmacokinetic study using MFCA-d5.
